tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate
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Overview
Description
tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a fluorinated pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate typically involves the protection of the amino group in the pyrrolidine ring with a tert-butyl carbamate group. This can be achieved through the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluorinated pyrrolidines on biological systems. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets .
Medicine: Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The fluorinated pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
- tert-butyl N-{[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl}carbamate
- tert-butyl N-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}carbamate
- tert-butyl N-{[(2S,4R)-4-chloropyrrolidin-2-yl]methyl}carbamate
Comparison: Compared to similar compounds, tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate is unique due to the presence of the fluorine atom. Fluorine atoms can significantly alter the chemical and biological properties of a compound, such as increasing its lipophilicity, metabolic stability, and binding affinity to biological targets . This makes this compound a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEBGRGBFNZIIP-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H](CN1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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